molecular formula C10H11Cl2N3O2 B12839974 1-(2,6-Dichloro-4-nitrophenyl)piperazine

1-(2,6-Dichloro-4-nitrophenyl)piperazine

Cat. No.: B12839974
M. Wt: 276.12 g/mol
InChI Key: YHMQKYDOSZAVCI-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-4-nitrophenyl)piperazine is a chemical compound with the molecular formula C10H11Cl2N3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ring, which is further connected to a piperazine moiety. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 1-(2,6-Dichloro-4-nitrophenyl)piperazine can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection of these intermediates can yield the desired compound.

Industrial production methods for piperazine derivatives often involve catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine or diethylenetriamine can be used to produce piperazine derivatives . These methods are preferred due to their high selectivity and efficiency.

Chemical Reactions Analysis

1-(2,6-Dichloro-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative.

Scientific Research Applications

1-(2,6-Dichloro-4-nitrophenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-4-nitrophenyl)piperazine involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is achieved through mixed inhibition, where the compound interacts with both the enzyme and the enzyme-substrate complex.

Comparison with Similar Compounds

1-(2,6-Dichloro-4-nitrophenyl)piperazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11Cl2N3O2

Molecular Weight

276.12 g/mol

IUPAC Name

1-(2,6-dichloro-4-nitrophenyl)piperazine

InChI

InChI=1S/C10H11Cl2N3O2/c11-8-5-7(15(16)17)6-9(12)10(8)14-3-1-13-2-4-14/h5-6,13H,1-4H2

InChI Key

YHMQKYDOSZAVCI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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